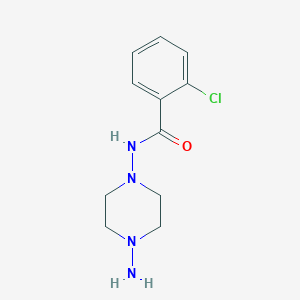

N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide

Description

N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide is a benzamide derivative featuring a 2-chlorobenzoyl group linked to a 4-aminopiperazine moiety. Piperazine derivatives are widely studied in medicinal chemistry due to their ability to enhance solubility, bioavailability, and target engagement in drug candidates. This article compares the compound with similar molecules, focusing on synthesis, structural features, physical properties, and bioactivity.

Properties

IUPAC Name |

N-(4-aminopiperazin-1-yl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN4O/c12-10-4-2-1-3-9(10)11(17)14-16-7-5-15(13)6-8-16/h1-4H,5-8,13H2,(H,14,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHQNWHWRJMUUCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1N)NC(=O)C2=CC=CC=C2Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide typically involves the reaction of 2-chlorobenzoyl chloride with 4-aminopiperazine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction can be summarized as follows:

- Dissolve 4-aminopiperazine in an appropriate solvent such as dichloromethane.

- Add triethylamine to the solution to act as a base.

- Slowly add 2-chlorobenzoyl chloride to the reaction mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom on the benzamide moiety can be substituted with other nucleophiles.

Oxidation and Reduction Reactions: The amino group on the piperazine ring can participate in oxidation and reduction reactions.

Condensation Reactions: The compound can form condensation products with aldehydes and ketones.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate can be used to facilitate nucleophilic substitution.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted benzamides can be formed.

Oxidation Products: Oxidation of the amino group can lead to the formation of nitroso or nitro derivatives.

Reduction Products: Reduction can yield primary or secondary amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide has been investigated for its potential as an anticancer agent. Its structural properties allow it to interact with various molecular targets involved in cancer cell proliferation. For instance, compounds with similar piperazine structures have shown efficacy against multiple cancer cell lines by inhibiting key signaling pathways associated with tumor growth and survival.

Antimicrobial Properties

Research indicates that benzamide derivatives, including this compound, exhibit antimicrobial activities against a range of pathogens. Studies have demonstrated that such compounds can inhibit the growth of bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa, making them potential candidates for developing new antibiotics .

Pharmacological Applications

Neurological Disorders

The compound's piperazine moiety is known for its role in modulating neurotransmitter systems. Research has suggested that derivatives of piperazine can exhibit antidepressant and anxiolytic effects by influencing serotonin and dopamine receptors. This compound may therefore be explored for its potential in treating mood disorders.

Anti-inflammatory Effects

Benzamide derivatives are also recognized for their anti-inflammatory properties. The compound could be investigated for its ability to reduce inflammation in various models, potentially offering therapeutic benefits in conditions such as arthritis or inflammatory bowel disease.

Biochemical Research

Enzyme Inhibition Studies

this compound has been evaluated for its ability to inhibit specific enzymes involved in disease processes. For example, studies on related compounds indicate that they can act as inhibitors of kinases that play critical roles in cancer progression, thereby providing insights into their mechanism of action and therapeutic potential.

Synthesis and Derivative Development

The synthesis of this compound can be achieved through various chemical pathways, often involving the reaction of 2-chlorobenzoyl chloride with piperazine derivatives. The structural diversity offered by this compound allows for the development of numerous analogs with potentially enhanced biological activities.

Table 1: Summary of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Anticancer Activity | Inhibits cancer cell proliferation through targeted molecular interactions | Effective against multiple cancer cell lines |

| Antimicrobial | Exhibits activity against bacteria like S. aureus and P. aeruginosa | Potential for new antibiotic development |

| Neurological Disorders | Modulates neurotransmitter systems, possibly aiding in depression treatment | Similar compounds show antidepressant effects |

| Anti-inflammatory | Reduces inflammation in various biological models | Potential applications in arthritis treatments |

| Enzyme Inhibition | Inhibits key enzymes involved in disease processes | Insights into kinase inhibition related to cancer |

Case Studies

Several case studies highlight the efficacy and potential applications of benzamide derivatives similar to this compound:

- A study demonstrated the synthesis of various benzamide derivatives and their evaluation for antimicrobial activity against standard strains, showing significant inhibition compared to existing antibiotics .

- Another research focused on the development of piperazine-based compounds targeting serotonin receptors, indicating promising results for treating anxiety disorders .

Mechanism of Action

The mechanism of action of N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table summarizes key structural analogs of N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide, highlighting substituent differences and their implications:

Key Observations :

- Substituent Effects on Melting Points : Bulky or polar groups (e.g., bromophenylcarbamoyl in ) increase melting points due to enhanced intermolecular interactions.

- Bioactivity : The adamantane-thiourea derivative () shows potent urease inhibition, suggesting that bulky hydrophobic groups enhance enzyme binding.

Physical and Spectral Properties

Melting Points and Solubility

- The 2-chlorobenzamide core generally produces solids with moderate-to-high melting points (125–271°C).

NMR and IR Spectral Data

- N-(Adamantan-1-ylcarbamothioyl)-2-chlorobenzamide () : Key 1H NMR signals include aromatic protons (δ 7.68–7.43) and NH groups (δ ~10–12).

- N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide () : Distinct NH peaks at δ 12.38–10.10 and CH groups at δ 4.60–2.94.

- N-(4-(4-bromophenylcarbamoyl)phenyl)-2-chlorobenzamide () : Aromatic protons at δ 7.74–7.99 and CO-NH signals at δ 10.28–10.80.

Structural Insights :

- Electron-withdrawing groups (e.g., Cl, NO2) deshield aromatic protons, shifting NMR signals downfield.

- Thiourea and carbamothioyl groups introduce additional NH signals, complicating spectra but aiding structural confirmation.

Biological Activity

N-(4-Aminopiperazin-1-yl)-2-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

This compound features a piperazine ring substituted with an amino group and a chlorobenzamide moiety. Its molecular formula is , and it has a molecular weight of 202.65 g/mol. The presence of the piperazine ring is significant for its interactions with biological targets.

The compound's biological activity is primarily attributed to its ability to interact with various receptors and enzymes. It has been studied for its role as an inhibitor of monoamine oxidase (MAO) and other targets relevant in neuropharmacology.

Inhibition of Monoamine Oxidase

Research indicates that compounds similar to this compound can act as competitive, reversible inhibitors of MAO-B, which is crucial in the metabolism of neurotransmitters such as dopamine. This inhibition can lead to increased levels of these neurotransmitters, potentially benefiting conditions like Parkinson's disease .

Antitumor Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, a related compound showed an IC50 value of 1.30 μM against HepG2 cells, indicating significant antitumor potential . The mechanism involves promoting apoptosis and arresting the cell cycle at the G2/M phase.

Anticonvulsant Activity

Another area of investigation is the anticonvulsant properties of this compound. In animal models, derivatives have shown promise in reducing seizure activity, which may be linked to their ability to modulate neurotransmitter systems .

Case Studies

- Study on MAO Inhibition : A study published in PubMed highlighted that derivatives of benzamide compounds demonstrated time-dependent inhibition of MAO-B. The research emphasized that upon dialysis, enzyme activity returned completely, suggesting a reversible mechanism which could be beneficial in therapeutic contexts .

- Anticancer Activity : In a xenograft model study, compounds structurally related to this compound inhibited tumor growth by approximately 48.89%, showcasing their potential as anticancer agents .

Data Table: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.